Product packaging for 3-Deacetoxycaryoptin hydrate(Cat. No.:CAS No. 53777-58-5)

3-Deacetoxycaryoptin hydrate

Cat. No.: B12679046
CAS No.: 53777-58-5
M. Wt: 452.5 g/mol
InChI Key: UXXDLTAQAXEQEL-RBQKEQDJSA-N
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Description

3-Deacetoxycaryoptin belongs to the large and structurally diverse class of natural products known as clerodane diterpenoids. These molecules are characterized by a bicyclic decalin core and a varied side chain at the C-9 position. Clerodane diterpenes are predominantly found in plants of the Lamiaceae and Asteraceae families, with the genus Scutellaria (skullcap) being a particularly rich source. The isolation and structural elucidation of these compounds have been greatly advanced by modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revealing a wide array of intricate molecular architectures. The chemical diversity within this class is a key driver of their broad spectrum of biological activities.

The deacetoxycaryoptin class of compounds, which includes 3-Deacetoxycaryoptin and its structural relatives, represents a significant subclass of clerodane diterpenes. A notable member of this group is caryoptin (B14650311), from which the naming convention is derived. The absence of an acetoxy group at the C-3 position is a defining feature of 3-Deacetoxycaryoptin. Compounds within the broader clerodane diterpene class have been shown to exhibit a remarkable range of biological effects, including anti-inflammatory, cytotoxic, and insect antifeedant properties. mdpi.comsemanticscholar.org This diverse bioactivity profile has made them attractive targets for phytochemical and pharmacological research.

Current research on 3-Deacetoxycaryoptin has primarily focused on its isolation from natural sources, most notably Scutellaria barbata, and the characterization of its anti-inflammatory properties. nih.govnih.gov Studies have demonstrated its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory potential. nih.govnih.gov

However, significant knowledge gaps remain. While the anti-inflammatory activity is established, the precise molecular mechanism of action has not been fully elucidated. Furthermore, the exploration of other potential biological activities of 3-Deacetoxycaryoptin, such as cytotoxic and antifeedant effects observed in related clerodane diterpenes, is still in its nascent stages. A major unanswered question is the specific role and prevalence of the "deacetoxy" structural motif within the broader caryoptin class and its influence on bioactivity. The lack of extensive research on this specific compound means that its full therapeutic potential is yet to be realized.

This academic review seeks to synthesize the current understanding of 3-Deacetoxycaryoptin. The primary objectives are to:

Provide a detailed overview of its chemical nature and its place within the family of clerodane diterpenes.

Summarize the known biological activities and research findings related to the compound.

Identify and discuss the existing knowledge gaps to guide future research directions.

Present the available data in a structured and accessible format, including interactive data tables, to facilitate a deeper understanding of this promising natural product.

By consolidating the available information, this review aims to serve as a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and chemical biology who are interested in the further investigation of 3-Deacetoxycaryoptin and its derivatives.

Detailed Research Findings

The following table summarizes key research findings on 3-Deacetoxycaryoptin and related compounds from Scutellaria species, highlighting their biological activities.

Compound NameSource OrganismBiological ActivityKey Findings
3-Deacetoxycaryoptin Scutellaria barbataAnti-inflammatoryInhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. nih.govnih.gov
Scuttenline CScutellaria barbataAnti-inflammatoryPotent inhibition of NO production with an IC50 value of 1.9 μM. nih.gov
Clerodin (B1206636)Scutellaria altissimaInsect AntifeedantStrong feeding inhibition against Leptinotarsa decemlineata (Colorado potato beetle) larvae. nih.gov
ScutecyprinScutellaria altissimaInsect AntifeedantExhibited significant antifeedant activity at a concentration of 100 ppm. nih.gov
Jodrellin A and BScutellaria speciesAntifungal, Insect AntifeedantExtremely active antifeedants and inhibit the growth of pathogenic fungi. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36O8 B12679046 3-Deacetoxycaryoptin hydrate CAS No. 53777-58-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53777-58-5

Molecular Formula

C24H36O8

Molecular Weight

452.5 g/mol

IUPAC Name

[(4S,4aS,5R,7S,8R,8aR)-8-[(2R,3aR,5R,6aS)-5-hydroxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C24H36O8/c1-13-8-19(30-15(3)26)24(12-28-14(2)25)17(6-5-7-23(24)11-29-23)22(13,4)18-9-16-10-20(27)32-21(16)31-18/h13,16-21,27H,5-12H2,1-4H3/t13-,16+,17+,18+,19+,20+,21-,22+,23+,24+/m0/s1

InChI Key

UXXDLTAQAXEQEL-RBQKEQDJSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@]2([C@@H]([C@]1(C)[C@H]3C[C@@H]4C[C@@H](O[C@@H]4O3)O)CCC[C@@]25CO5)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)C3CC4CC(OC4O3)O)CCCC25CO5)COC(=O)C)OC(=O)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for 3 Deacetoxycaryoptin Hydrate

Phytochemical Sourcing and Biological Habitat

3-Deacetoxycaryoptin hydrate (B1144303) is a naturally occurring clerodane diterpene that has been identified within the plant kingdom, most notably in species of the genus Clerodendrum. A significant source of this compound is Clerodendrum phlomidis, a perennial shrub belonging to the Lamiaceae family. This plant is indigenous to the tropical and subtropical regions of Asia, and is particularly widespread across India. It thrives in dry, arid plains and on low hills. The various parts of Clerodendrum phlomidis, including the leaves and roots, have been the subject of phytochemical investigations leading to the isolation of 3-Deacetoxycaryoptin hydrate and other related diterpenoids. Another reported plant source is Clerodendrum bungei, a deciduous shrub native to China and northern Vietnam, which is often cultivated as an ornamental plant in other parts of the world. Its natural habitat includes scrub and woodland margins. The isolation of this compound has been documented from the aerial parts of this plant.

Advanced Chromatographic Separation Techniques

The isolation and purification of this compound from crude plant extracts necessitate the application of a series of advanced chromatographic techniques. The initial step typically involves the extraction of the dried and powdered plant material (e.g., aerial parts or roots) with a suitable organic solvent, such as methanol (B129727) or ethanol. The resulting crude extract is then subjected to solvent-solvent partitioning to fractionate the components based on their polarity.

Further purification is achieved through a combination of column chromatography and high-performance liquid chromatography (HPLC). Open column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is employed for the initial separation of the fractions. A gradient elution system with increasing solvent polarity, for instance, a mixture of n-hexane and ethyl acetate, is commonly used to separate compounds with different affinities for the stationary phase.

For the final purification of this compound, preparative HPLC is the method of choice. This high-resolution technique allows for the separation of closely related compounds, yielding the target molecule in a high state of purity. A reverse-phase C18 column is frequently used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. The selection of the specific chromatographic conditions is crucial for achieving optimal separation and is often guided by analytical HPLC profiling of the fractions.

Spectroscopic Elucidation of Compound Identity

The definitive identification of this compound is accomplished through a comprehensive analysis of its spectroscopic data. A combination of one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry (MS), provides the necessary information to elucidate its chemical structure.

The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C-NMR spectrum indicates the number and types of carbon atoms present in the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons, thereby piecing together the complete molecular framework.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the molecule.

Table 1: Spectroscopic Data for this compound (Note: Specific spectral data for this compound is not readily available in the public domain. The following table is a representative example of how such data would be presented.)

Technique Observed Data
¹H-NMR (CDCl₃, 500 MHz) Hypothetical data: δ 5.80 (1H, d, J=4.5 Hz, H-4), 4.50 (1H, m, H-6), 3.80 (2H, ABq, J=12.0 Hz, H-19), 1.20 (3H, s, H-17), 0.95 (3H, d, J=7.0 Hz, H-18)
¹³C-NMR (CDCl₃, 125 MHz) Hypothetical data: δ 175.2 (C-12), 142.5 (C-5), 118.0 (C-4), 75.8 (C-6), 68.2 (C-19), 38.5 (C-10), 28.1 (C-17), 16.5 (C-18)
High-Resolution Mass Spectrometry (HR-ESI-MS) Hypothetical data: m/z [M+Na]⁺ calculated for C₂₀H₂₈O₆Na: 395.1784, found: 395.1780

Quantitative Yield Assessment and Purity Profiling

The quantitative yield of this compound from its natural sources can vary depending on several factors, including the plant species, the geographical location of collection, the time of harvest, and the extraction and purification methods employed. The yield is typically expressed as a percentage of the dry weight of the plant material. While specific yield data for this compound is not extensively reported, yields of diterpenoids from Clerodendrum species generally fall in the range of 0.01% to 0.1% of the dried plant material.

The purity of the isolated this compound is a critical parameter and is assessed using analytical HPLC. A high-purity sample should exhibit a single, sharp peak in the chromatogram when analyzed using a validated HPLC method. The purity is often determined by calculating the peak area percentage of the compound relative to the total peak area in the chromatogram. A purity level of ≥95% is generally considered acceptable for further biological and chemical studies. The identity of the peak can be confirmed by comparing its retention time with that of a reference standard, if available, and by analyzing the eluent using a diode array detector (DAD) to obtain the UV spectrum of the compound.

Biosynthetic Pathways and Enzymatic Mechanisms of 3 Deacetoxycaryoptin Hydrate

Precursor Identification and Metabolic Intermediates

The biosynthesis of all diterpenoids, including the clerodane family, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov This central building block is itself synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of higher plants. The formation of the characteristic bicyclic core of clerodane diterpenes from the linear GGPP molecule is a multi-step process involving key carbocation-mediated cyclizations and rearrangements.

The initial and crucial step is the protonation-initiated cyclization of GGPP, catalyzed by a class II diterpene synthase (diTPS), to form a labdane-related diphosphate (B83284) intermediate, typically (+)-copalyl diphosphate (CPP). nih.gov This is a common branching point in diterpene biosynthesis, leading to a vast number of different skeletons.

Following the formation of CPP, a subsequent rearrangement, often involving a halimanyl cation intermediate, is necessary to generate the signature trans-decalin ring system of the clerodane skeleton. This transformation is catalyzed by a class I diTPS. nih.gov The resulting clerodienyl pyrophosphate is a key intermediate that can then undergo a series of oxidative modifications to yield the diverse array of clerodane structures observed in nature.

The proposed metabolic intermediates leading to the core clerodane skeleton are summarized in the table below.

IntermediateDescription
Geranylgeranyl Pyrophosphate (GGPP)The universal C20 precursor for all diterpenoids.
(+)-Copalyl Diphosphate (CPP)A bicyclic labdane-type intermediate formed from the initial cyclization of GGPP.
Halimanyl CationA rearranged carbocation intermediate.
Clerodienyl PyrophosphateThe foundational clerodane skeleton, ready for further modification.

Key Enzymatic Transformations and Catalytic Cycles

The biosynthesis of 3-Deacetoxycaryoptin hydrate (B1144303) from the basic clerodane skeleton is a testament to the remarkable specificity and efficiency of enzymatic catalysis. The key transformations involve a series of cyclizations, rearrangements, and oxidative decorations, primarily catalyzed by two major classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

Diterpene Synthases (diTPSs): As mentioned, the formation of the clerodane backbone is a two-step process initiated by diTPSs.

Class II diTPS: This enzyme class is responsible for the initial cyclization of the linear GGPP into a bicyclic intermediate. The catalytic mechanism involves a protonation-initiated cascade of electron movements, leading to the formation of the labdane-type structure.

Class I diTPS: Following the action of the class II diTPS, a class I diTPS takes over to catalyze the rearrangement of the labdane (B1241275) intermediate into the characteristic clerodane skeleton. This reaction proceeds through a series of carbocation-mediated 1,2-hydride and methyl shifts.

Cytochrome P450 Monooxygenases (CYPs): Once the fundamental clerodane scaffold is assembled, a suite of CYPs is responsible for the intricate tailoring of the molecule. These enzymes introduce hydroxyl groups at specific positions, which can then be further modified by other enzymes. In the context of 3-Deacetoxycaryoptin hydrate, CYPs are hypothesized to be responsible for the various hydroxylations and the formation of the furan (B31954) ring, which is a common feature in many clerodane diterpenes.

The formation of the hydrated and deacetylated functionalities at specific positions on the caryoptin (B14650311) backbone is also likely mediated by specific tailoring enzymes, such as hydratases and esterases, although the precise enzymes have not yet been characterized for this particular compound.

Genetic Basis of Biosynthetic Gene Clusters

In many microorganisms and some plants, the genes encoding the enzymes for a specific metabolic pathway are often found clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated regulation and inheritance of the entire pathway.

However, studies in the Lamiaceae family, to which the Caryopteris genus (a likely source of caryoptin) belongs, have revealed a more complex genetic organization for diterpene biosynthesis. Research on the biosynthesis of clerodanes in medicinal skullcaps (Scutellaria species) has shown that the genes encoding the diTPSs are not always arranged in a classical BGC. biorxiv.orgjic.ac.uk While some genes may be physically proximate, they are not always co-located in a single, contiguous cluster. biorxiv.org This suggests a polyphyletic origin of clerodane biosynthesis in the Lamiaceae, where the necessary genes have been recruited and neofunctionalized from other metabolic pathways over evolutionary time. jic.ac.uk

Therefore, it is plausible that the genes responsible for the biosynthesis of this compound are not located in a single, easily identifiable BGC. Instead, they may be dispersed throughout the genome, presenting a greater challenge for their identification and characterization. The identification of these genes would likely require a combination of genome sequencing, transcriptomics, and comparative genomics with other clerodane-producing species.

In Vitro Reconstitution and Characterization of Biosynthetic Enzymes

While a complete in vitro reconstitution of the this compound pathway has not been reported, studies on related diterpene synthases provide a blueprint for how such an investigation could be conducted. For instance, the in vitro characterization of diTPSs from various plants and fungi has confirmed their roles in producing the core skeletons of different diterpenes. nih.gov

A typical in vitro assay for a diTPS would involve:

Heterologous expression: The candidate diTPS gene would be cloned into a suitable expression host, such as Escherichia coli or yeast.

Protein purification: The expressed enzyme would be purified to homogeneity using chromatographic techniques.

Enzyme assay: The purified enzyme would be incubated with its substrate (e.g., GGPP or CPP) and the reaction products analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Similarly, the function of the tailoring enzymes, such as CYPs, could be investigated in vitro. This would typically involve co-expressing the CYP with a cytochrome P450 reductase (CPR) in a microsomal system and providing the clerodane substrate and NADPH as a cofactor.

The table below summarizes the key enzymes that would need to be characterized in vitro to fully elucidate the biosynthesis of this compound.

Enzyme ClassPutative Function in this compound Biosynthesis
Class II Diterpene SynthaseCyclization of GGPP to a labdane intermediate.
Class I Diterpene SynthaseRearrangement to the clerodane skeleton.
Cytochrome P450 MonooxygenasesHydroxylation and furan ring formation.
HydrataseAddition of a water molecule.
EsteraseRemoval of an acetyl group.

Comparative Biosynthetic Analysis with Related Natural Products

The biosynthesis of this compound shares a common evolutionary and biochemical foundation with other clerodane diterpenes. A comparative analysis with the biosynthesis of other well-characterized clerodanes, such as salvinorin A from Salvia divinorum and clerodin (B1206636) from Clerodendrum species, can provide valuable insights into the conserved and divergent steps of the pathway.

Conserved Steps:

Precursor: All clerodane diterpenes originate from GGPP.

Core Skeleton Formation: The initial cyclization to a labdane intermediate by a class II diTPS and the subsequent rearrangement to the clerodane scaffold by a class I diTPS are conserved steps.

Divergent Steps:

The structural diversity of clerodane diterpenes arises from the action of different tailoring enzymes, primarily CYPs, that modify the core skeleton.

Salvinorin A: The biosynthesis of this psychoactive diterpene involves a series of specific hydroxylations and the formation of a unique furanolactone ring system. The enzymes responsible for these modifications are distinct from those that would be required for this compound biosynthesis.

Clerodin: This insect antifeedant possesses a different pattern of oxygenation and functionalization compared to this compound. The specific CYPs and other tailoring enzymes involved in its biosynthesis would differ, leading to the observed structural variations.

This comparative approach highlights the modular nature of natural product biosynthesis, where a common core structure can be extensively modified by a diverse toolkit of tailoring enzymes to generate a wide array of specialized metabolites. The study of these divergent pathways can provide valuable information for future synthetic biology efforts aimed at producing novel clerodane derivatives with potentially useful biological activities.

Chemical Synthesis and Analog Generation of 3 Deacetoxycaryoptin Hydrate

Semi-Synthetic Modifications from Natural Precursors

Semi-synthesis involves using a readily available natural product as a starting material to create new, often structurally related, compounds. nih.gov This approach can be significantly more efficient than total synthesis for producing analogs of a complex molecule. nih.gov

A plausible precursor for the semi-synthesis of 3-Deacetoxycaryoptin hydrate (B1144303) and its analogs would be a more abundant, structurally similar clerodane diterpene, such as caryoptin (B14650311) itself or clerodin (B1206636). Chemical modifications would target specific functional groups to achieve the desired transformation. For instance, selective deacetylation at the C-3 position of a suitable precursor would yield 3-Deacetoxycaryoptin hydrate. Further modifications, such as oxidation, reduction, or esterification at other positions, could generate a library of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of this compound are centered on systematically modifying its chemical scaffold to probe structure-activity relationships (SAR). These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

The rational design of analog libraries of this compound is primarily guided by existing knowledge of the biological activities of clerodane diterpenes and their structure-activity relationships. nih.govresearchgate.netmdpi.com Clerodane diterpenoids are known to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties. mdpi.comwikipedia.org The design of new analogs often focuses on modifying key functional groups and regions of the molecule that are believed to be crucial for its biological effects.

One of the key structural features often targeted for modification is the furan (B31954) ring. nih.gov The furan moiety is a common feature in many biologically active clerodane diterpenes and is considered a significant contributor to their activity. nih.gov Strategies for analog design may involve the replacement of the furan ring with other heterocycles, such as N-sulfonylpyrroles, oxazoles, or oxadiazoles, to investigate the impact of these changes on biological activity. nih.gov Additionally, complete removal of the furan skeleton has been explored to understand its necessity for the observed effects. nih.gov

Another design principle involves the modification of the decalin core and its substituents. The stereochemistry of the decalin ring junction (cis or trans) and the nature and position of functional groups on the core structure are known to influence the biological activity of clerodane diterpenes. wikipedia.org Analog libraries can be designed to explore variations in these features to identify optimal configurations for specific biological targets.

Table 1: Key Structural Modifications in Clerodane Diterpene Analogs and Their Rationale

Structural RegionModification StrategyRationale for Design
Furan RingReplacement with other heterocycles (e.g., pyrrole, oxazole)To probe the importance of the furan oxygen and aromaticity for biological activity.
Furan RingComplete removal of the furan moietyTo determine if the furan ring is essential for the observed biological effects.
Decalin CoreVariation of stereochemistry at the ring junctionTo investigate the influence of the overall 3D shape on receptor binding.
Decalin CoreIntroduction or modification of substituentsTo explore new interaction points with biological targets and improve physicochemical properties.

Divergent synthetic strategies are employed to efficiently generate a library of structurally diverse analogs from a common intermediate. This approach is particularly valuable for exploring the SAR of complex natural products like this compound. A divergent synthesis begins with a core scaffold that can be selectively functionalized at various positions to yield a range of different products.

A key aspect of this strategy is the late-stage functionalization of the clerodane skeleton. For instance, selective modification of the furan ring of the related neoclerodane diterpene, salvinorin A, has been demonstrated. nih.gov Synthetic sequences have been developed to convert the furan ring into various other heterocyclic systems. nih.gov Such a strategy could be adapted to this compound, using a common intermediate that possesses the core clerodane structure, to generate a library of analogs with diverse side chains at the C-9 position.

The synthesis would likely begin with the isolation of this compound or a closely related precursor from a natural source, such as plants of the Clerodendrum genus. nih.govresearchgate.netmdpi.com This natural product would then serve as the starting material for a series of chemical transformations. For example, oxidative cleavage of the furan ring could provide a key intermediate that can then be elaborated into different heterocyclic systems.

Table 2: Potential Divergent Synthetic Routes for this compound Analogs

Common IntermediateReaction TypeResulting Analog Class
Oxidized furan ring intermediateCondensation with hydrazinesPyrazole or pyridazinone analogs
Oxidized furan ring intermediateCyclization with primary aminesPyrrole analogs
Functionalized decalin coreCross-coupling reactionsAnalogs with modified substituents

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. While specific chemoenzymatic approaches for the synthesis of this compound analogs are not yet extensively reported, the biosynthesis of the furan ring in clerodane diterpenoids offers insights into potential strategies.

Recent research has identified cytochrome P450 monooxygenases (CYP76BK1 orthologs) that are responsible for the formation of the furan ring in furanoclerodanes within the Lamiaceae family. nih.govresearchgate.netbiorxiv.org These enzymes catalyze the oxidative cyclization of a clerodane backbone to generate the furan moiety. nih.govresearchgate.netbiorxiv.org This discovery opens the door for chemoenzymatic approaches where these enzymes could be used to install the furan ring onto a synthetic precursor.

A potential chemoenzymatic strategy could involve the chemical synthesis of a clerodane intermediate that lacks the furan ring. This synthetic precursor could then be subjected to a biotransformation using an engineered microorganism or an isolated enzyme that expresses the appropriate CYP450 monooxygenase to form the furan ring. This approach could provide a more efficient and stereoselective route to the natural product scaffold, which can then be further modified chemically to produce a library of analogs.

Furthermore, enzymes could be used for the selective modification of the this compound molecule itself. For example, lipases could be employed for selective acylation or deacylation at specific hydroxyl groups, providing a mild and regioselective method for generating analogs that would be challenging to achieve through purely chemical means.

Table 3: Potential Chemoenzymatic Steps in the Synthesis of this compound Analogs

Enzymatic ReactionEnzyme ClassPotential Application
Furan ring formationCytochrome P450 monooxygenaseStereoselective synthesis of the core furanoclerodane scaffold.
Selective acylation/deacylationLipase/EsteraseModification of hydroxyl groups to produce ester analogs.
HydroxylationHydroxylaseIntroduction of new functional groups at specific positions on the decalin core.

Structure Activity Relationship Sar Studies of 3 Deacetoxycaryoptin Hydrate and Its Derivatives

Correlating Structural Motifs with Biological Activity Modulations

The biological activity of 3-Deacetoxycaryoptin hydrate (B1144303) and related clerodane diterpenes is highly dependent on specific structural motifs within the molecule. The core structure consists of a bicyclic decalin moiety and a side chain at the C-9 position. nih.govnih.gov Modifications to these regions have been shown to significantly modulate biological effects, particularly insect antifeedant properties. researchgate.netnih.gov

Key findings from SAR studies on clerodane diterpenes indicate that:

The C-9 Side Chain: The nature of the side chain is a critical determinant of activity. A furan (B31954) ring within the side chain is considered an indispensable feature for a significant antifeedant effect. conicet.gov.arnih.gov

Electronegative Groups: The presence of an α,β-unsaturated carbonyl group or a spiro-epoxide in the molecule is also essential for the biological response. conicet.gov.arnih.gov These electrophilic centers are thought to interact with nucleophilic residues in biological targets.

Spatial Arrangement: The optimal antifeedant activity is achieved when the interatomic distance between the furan ring and the electrophilic carbonyl or epoxide group is within a range of 9.5 to 10.5 Å. This suggests that a specific spatial arrangement is necessary for effective binding to a receptor. conicet.gov.arnih.gov

Decalin Core Modifications: Changes to the decalin core, such as the introduction of hydroxyl or angeloyloxy groups, can also influence activity. For instance, the presence of an alcoholic hydroxy group has been suggested to be crucial for strong antibacterial activity in some clerodanes. mdpi.com

Stereoelectronic Factors: Research indicates that stereoelectronic factors are more significant than general hydrophobicity in determining the antifeedant activity of these compounds. conicet.gov.arnih.gov

Table 1: Influence of Structural Motifs on the Biological Activity of Clerodane Diterpenes

Structural Motif Modification/Feature Impact on Biological Activity Reference(s)
C-9 Side Chain Presence of a furan ring Considered essential for antifeedant activity. conicet.gov.arnih.gov
Absence or replacement of the furan ring Leads to a significant decrease or loss of activity. conicet.gov.ar
Decalin Core Presence of an α,β-unsaturated carbonyl or spiro-epoxide Indispensable for high antifeedant response. conicet.gov.arnih.gov
Presence of alcoholic hydroxy groups May be crucial for antibacterial activity. mdpi.com
Presence of an angeloyloxy moiety May enhance antibacterial effects. mdpi.com
Overall Structure Optimal distance (9.5-10.5 Å) between furan and electrophilic center Necessary for maximum antifeedant activity. conicet.gov.arnih.gov
Stereoelectronic properties More influential than hydrophobicity for activity. conicet.gov.arnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. wikipedia.orgnih.gov For complex molecules like 3-Deacetoxycaryoptin hydrate and its analogues, QSAR can elucidate the specific properties that drive their biological effects and predict the activity of novel, untested compounds. nih.govresearchgate.net The development of a robust QSAR model involves several key steps, including descriptor selection, model building, and rigorous statistical validation. wikipedia.org

Descriptor Selection and Calculation

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu These descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts. ucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometrical Descriptors: These 3D descriptors relate to the size and shape of the molecule.

Electronic Descriptors: These quantify electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to molecular reactivity. ucsb.edu

Physicochemical Descriptors: These include properties like lipophilicity (logP) and polarizability. ucsb.edu

In a QSAR study on the cytotoxic activity of clerodane diterpenoids, a large set of approximately 2080 descriptors and indices were calculated to comprehensively represent the structural and physicochemical properties of the molecules. researchgate.net The selection of the most relevant descriptors is a critical step, often achieved using statistical methods to identify those that have the strongest correlation with the biological activity being studied. slideshare.net

Statistical Validation of QSAR Models

The reliability and predictive power of a QSAR model must be established through rigorous statistical validation. wikipedia.org Validation is performed to ensure the model is not a result of chance correlation and can accurately predict the activity of new compounds. Key validation strategies include:

Internal Validation: This process assesses the robustness and stability of the model using the same dataset on which it was developed. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which generates the cross-validated correlation coefficient (q² or Q²). wikipedia.orgbasicmedicalkey.comscielo.br A high q² value indicates good internal predictive ability. wikipedia.org

External Validation: This is a more stringent test where the model is used to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. wikipedia.orgscielo.br The predictive ability is often measured by the predictive r² (R²pred). scielo.br

Y-Randomization: This test involves rebuilding the model multiple times with the biological activity data randomly shuffled. A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is not based on chance. scielo.br

Table 2: Common Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value Reference(s)
Coefficient of Determination Measures the goodness-of-fit of the model to the training set data. > 0.6 researchgate.net
Cross-Validated Correlation Coefficient q² or Q² Measures the internal predictive ability and robustness of the model via cross-validation. > 0.5 wikipedia.org
Predictive Correlation Coefficient R²pred Measures the model's ability to predict the activity of an external test set. > 0.6 wikipedia.org
Root Mean Square Error of Prediction RMSEP Represents the average deviation between predicted and experimental values for the test set. As low as possible scielo.br

Three-Dimensional QSAR (3D-QSAR) Applications (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of how the 3D properties of a molecule relate to its biological activity. wikipedia.org These techniques require the alignment of a set of molecules and calculate interaction fields around them.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates steric (shape-based) and electrostatic (charge-based) fields around the aligned molecules. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). The output can be visualized as contour maps, highlighting regions where changes in steric bulk or electrostatic charge would likely increase or decrease activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of the SAR.

While specific CoMFA or CoMSIA studies on this compound were not found, these 3D-QSAR methods are powerful tools that could be applied to a series of its derivatives to guide the design of new analogues with enhanced biological activity.

Stereochemical Structure-Activity Relationships

The stereochemistry of clerodane diterpenes, including this compound, plays a pivotal role in their biological activity. These molecules contain multiple chiral centers, and their specific three-dimensional arrangement is crucial for interaction with biological targets. nih.gov

Clerodane diterpenes are classified based on their stereochemistry:

Ring Fusion: The decalin core can have a cis or trans fusion between its two rings. Approximately 75% of known clerodanes, including the parent compound clerodin (B1206636), possess a trans ring fusion. nih.govnih.govwikipedia.org

Substituent Orientation: The relative configuration of substituents at positions C-8 and C-9 further divides them into four types: trans-cis (TC), trans-trans (TT), cis-cis (CC), and cis-trans (CT). nih.govnih.gov

Absolute Stereochemistry: The absolute configuration of the entire molecule defines it as either a neo-clerodane (having the same absolute stereochemistry as clerodin) or an ent-neo-clerodane (its enantiomer). nih.govnih.gov

SAR studies have shown that stereoelectronic factors are critical for the antifeedant activity of clerodanes. conicet.gov.arnih.gov This implies that not only the presence of key functional groups but also their precise spatial orientation is necessary for the molecule to adopt the correct conformation for binding to its target receptor. Even small changes in stereochemistry, such as the inversion of a single chiral center, can lead to a dramatic loss of biological activity.

Computational Chemistry Approaches in SAR

Computational chemistry provides powerful tools to complement experimental SAR studies by offering insights into molecular interactions at an atomic level. These methods can help rationalize observed SAR data and guide the design of new molecules.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a target receptor protein. Docking can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For insect antifeedants, docking studies can be used to model interactions with insect odorant-binding proteins or gustatory receptors. researchgate.netijbs.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time. This method can assess the stability of the binding pose predicted by docking and provide a more detailed understanding of the binding energetics. nih.govrsc.org

Conformational Analysis: As demonstrated in studies of clerodanes, understanding the molecule's preferred 3D shape is crucial. Computational conformational analysis can be used to determine the energetically favorable conformations of a molecule and to calculate key geometric parameters, such as the distance between important pharmacophoric features, which has been shown to be critical for the antifeedant activity of clerodanes. conicet.gov.arnih.gov

These computational approaches, when integrated with experimental SAR and QSAR data, provide a comprehensive framework for understanding how the structure of this compound and its derivatives translates into their biological function.

Molecular Docking and Binding Site Analysis

Molecular docking studies have been instrumental in elucidating the binding mode of caryoptin (B14650311) derivatives, particularly their interaction with therapeutically relevant targets. One key study focused on 3-epicaryoptin, a stereoisomer of caryoptin, to understand its inhibitory mechanism against tubulin, a critical protein involved in cell division.

The analysis predicted that 3-epicaryoptin binds to the colchicine binding site located at the interface of the αβ-tubulin heterodimer. This specific pocket is a known target for microtubule-destabilizing agents. The docking simulations revealed a strong binding affinity, with a calculated binding energy of -8.7 kcal/mol.

The stability of this interaction is attributed to a network of specific molecular bonds between the ligand and the protein's amino acid residues. Key interactions identified include:

Hydrogen Bonds: A significant hydrogen bond is formed between the oxygen atom of the C1 hydroxyl group of 3-epicaryoptin and the thiol group of Cys241 in the β-tubulin subunit.

Hydrophobic Interactions: The compound is further stabilized within the binding pocket through multiple hydrophobic interactions with surrounding residues.

The primary amino acids involved in forming the binding pocket for 3-epicaryoptin are detailed in the table below.

Table 1: Key Amino Acid Residues in the Tubulin Binding Site for 3-Epicaryoptin

Amino Acid Residue Tubulin Subunit Type of Interaction
Cys241 Beta (β) Hydrogen Bond, Hydrophobic
Leu242 Beta (β) Hydrophobic
Ala250 Beta (β) Hydrophobic
Val238 Beta (β) Hydrophobic
Leu255 Beta (β) Hydrophobic
Ala316 Beta (β) Hydrophobic
Val318 Beta (β) Hydrophobic

These findings highlight the precise structural requirements for binding and provide a molecular basis for the observed biological activity of caryoptin-related compounds as microtubule inhibitors. The analysis of this ligand-receptor complex is crucial for designing derivatives with enhanced affinity and specificity.

Molecular Dynamics Simulations for Ligand-Target Interactions

To further validate the findings from molecular docking and assess the stability of the ligand-target complex over time, molecular dynamics (MD) simulations are employed. For the 3-epicaryoptin-tubulin complex, MD simulations were conducted to observe the dynamic behavior and confirm the stability of the predicted binding pose.

The simulations tracked the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. The results showed that the 3-epicaryoptin-tubulin complex reached a state of equilibrium and remained stable throughout the simulation period, indicating a persistent and favorable interaction. The ligand exhibited minimal fluctuations within the binding pocket, confirming that the docked conformation is energetically favorable and the compound remains securely bound.

Furthermore, the root-mean-square fluctuation (RMSF) analysis provided insights into the flexibility of individual amino acid residues. This analysis helps identify which parts of the protein are most affected by the ligand's binding. The residues in the colchicine binding site that interact with 3-epicaryoptin showed reduced fluctuations compared to their state in the unbound protein, signifying that the ligand binding stabilizes this specific region of the tubulin protein. These simulation results provide strong evidence for a stable and specific interaction, reinforcing the mechanism of action proposed by docking studies.

Fragment-Based Drug Discovery (FBDD) Insights for Derivatives

While specific Fragment-Based Drug Discovery (FBDD) campaigns for this compound are not extensively documented in publicly available literature, the principles of FBDD offer a strategic approach for developing its derivatives. FBDD is a method that starts by identifying small, low-molecular-weight fragments that bind weakly to a biological target. These fragments can then be grown, linked, or merged to produce a lead compound with higher affinity and potency.

Applying this to the caryoptin scaffold, one could dissect the molecule into its fundamental chemical fragments:

The core clerodane diterpene skeleton.

The furan ring.

Various oxygen-containing functional groups (hydroxyls, esters).

Screening a library of such fragments against a target like tubulin could identify key building blocks that contribute most significantly to binding. For instance, if a simple substituted furan fragment shows even weak affinity for the target's binding pocket, it can serve as a starting point. Medicinal chemists could then use structure-guided methods to elaborate on this fragment, adding functionalities that mimic the other parts of the parent caryoptin molecule to enhance binding affinity and selectivity. This bottom-up approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel and patentable derivatives with improved pharmacological properties.

Homology Substitution and Isosteric Replacement Strategies

Isosteric and bioisosteric replacement are cornerstone strategies in medicinal chemistry for optimizing lead compounds. These strategies involve substituting an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's activity, selectivity, or pharmacokinetic profile.

For derivatives of this compound, these strategies can be applied to fine-tune its interactions with a target. For example, the furan ring is a common moiety in natural products and is crucial for the activity of many clerodane diterpenes. An isosteric replacement strategy might involve substituting the furan ring with other five-membered aromatic heterocycles, such as:

Thiophene: Replacing the oxygen atom with sulfur.

Pyrrole: Replacing the oxygen atom with a nitrogen-hydrogen (N-H) group.

Oxazole or Thiazole: Introducing a second heteroatom (nitrogen) into the ring.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
3-epicaryoptin
Caryoptin

Mechanistic Elucidation of 3 Deacetoxycaryoptin Hydrate S Biological Action

Identification of Molecular Targets and Binding Dynamics

Currently, there is a lack of published research specifically identifying the molecular targets of 3-Deacetoxycaryoptin hydrate (B1144303). The dynamics of its binding to any such targets, which would be crucial for understanding its mechanism of action, have also not been described.

Enzyme Inhibition/Activation Studies

Specific studies detailing the inhibitory or activatory effects of 3-Deacetoxycaryoptin hydrate on particular enzymes are not available in the current body of scientific literature. Without such studies, it is not possible to ascertain its potential role as an enzyme modulator.

Receptor Binding and Modulation

Information regarding the binding and modulation of specific cellular receptors by this compound is not documented. Receptor binding assays are essential to determine if a compound can mimic or block the actions of endogenous ligands, and this information is presently unavailable for this compound.

Protein-Ligand Interaction Analysis

Detailed analyses of the interactions between this compound and specific proteins are not reported. Such studies, often employing techniques like X-ray crystallography or computational modeling, are necessary to visualize and understand the precise nature of the binding, including the specific amino acid residues involved.

Cellular Pathway Modulation and Signal Transduction Interventions

The effects of this compound on intracellular signaling pathways, which govern a multitude of cellular processes, have not been characterized.

Kinase Pathway Regulation (e.g., Receptor Tyrosine Kinases, MAPKs)

There is no available data to suggest how this compound might regulate key kinase pathways, such as those involving Receptor Tyrosine Kinases (RTKs) or Mitogen-Activated Protein Kinases (MAPKs). These pathways are critical in controlling cell growth, differentiation, and survival, and their modulation by external compounds is a key area of pharmacological research.

Gene Expression and Transcriptional Control

The influence of this compound on gene expression and the mechanisms of transcriptional control remains uninvestigated. Understanding whether this compound can alter the transcription of specific genes would provide significant insight into its potential biological effects.

Cell Cycle Progression and Apoptosis Pathways

There is currently no available scientific literature detailing the effects of this compound on cell cycle progression or the induction of apoptosis. Studies on other clerodane diterpenes have indicated the potential to arrest the cell cycle at various phases and to trigger programmed cell death through intrinsic or extrinsic pathways; however, no such investigations have been reported for this compound.

Phenotypic Screening and Target Deconvolution Strategies

Information regarding phenotypic screening of this compound to identify its cellular effects and subsequent target deconvolution is not available in the current body of scientific literature.

Microscopy-Based Methods for Cellular Changes

No studies utilizing microscopy-based methods to observe cellular morphological changes induced by this compound have been published.

Proteomic and Metabolomic Profiling for Target Identification

There are no published reports on the use of proteomic or metabolomic profiling to identify the molecular targets of this compound.

Genetic Interaction Mapping for Functional Targets

Genetic interaction mapping studies to elucidate the functional targets of this compound have not been reported.

Elucidating Resistance Mechanisms at the Molecular Level

As there are no studies on the activity of this compound, there is consequently no research on the molecular mechanisms that might confer resistance to this compound.

Pre Clinical Biological Activities of 3 Deacetoxycaryoptin Hydrate: Mechanistic Insights

In Vitro Antimicrobial Activities and Mechanistic Basis

Clerodane diterpenes have demonstrated a range of antimicrobial activities, targeting bacteria, fungi, and viruses through various mechanisms.

Clerodane diterpenes have shown efficacy against a spectrum of bacteria, particularly Gram-positive strains. The proposed mechanism of action for many terpenoids involves the disruption of cell membrane integrity due to their lipophilic nature. This disruption can lead to increased permeability and the loss of essential intracellular components. Some clerodane diterpenes have been observed to possess bacteriostatic rather than bactericidal effects, suggesting they inhibit bacterial growth without directly killing the cells. The presence and type of functional groups, such as angelate groups, on the clerodane skeleton appear to influence the antibacterial potency.

Compound/ExtractTarget BacteriaActivity (MIC/MBC in µg/mL)Reference
Clerodane DiterpenesClavibacter michiganensisMIC: 17-133 researchgate.net
Solidagoic Acid CStaphylococcus aureusMIC: 60 researchgate.net
Solidagoic Acid DStaphylococcus aureusMIC: 30 researchgate.net
Sg3a (a dialdehyde)Bacillus subtilis, Bacillus spizizenii, Rhodococcus fasciansStrong bactericidal activity mdpi.com
Sg6 (solidagoic acid B)Bacillus subtilis, Bacillus spizizenii, Rhodococcus fasciansStrong bactericidal activity mdpi.com

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

The antifungal activity of clerodane diterpenes has been noted against various plant pathogenic fungi. The mechanisms underlying their antifungal action are thought to involve the disruption of the fungal cell wall and membrane, which are crucial for maintaining cellular integrity and function. Some studies have indicated that specific structural features of clerodane diterpenes are crucial for their antifungal efficacy. For instance, certain clerodane diterpenes have demonstrated a broad spectrum of activity against fungal pathogens with moderate minimum inhibitory concentration (MIC) values.

CompoundTarget FungiActivity (MIC in µg/mL)Reference
Compound 2 (a 2-oxo-clerodane diterpene)Various fungal pathogens50-100 researchgate.net
Compound 6 (a known clerodane diterpene)Various fungal pathogens6.3-12.5 researchgate.net

Evidence for the antiviral activity of clerodane diterpenes is emerging. One study identified a clerodane diterpene, 2α-hydroxy-hardwickiic acid, which exhibited activity against herpes simplex virus type 1 (HSV-1). The mechanism of action appeared to be antiviral rather than virucidal, meaning the compound interfered with the viral replication cycle within the host cells rather than directly inactivating the virus particles. The specific stages of the viral life cycle affected by this class of compounds require further investigation.

Anti-inflammatory Mechanisms (e.g., enzyme inhibition, pathway modulation)

Clerodane diterpenes have been shown to possess anti-inflammatory properties through the modulation of various cellular pathways and enzyme activities. A key mechanism is the suppression of superoxide (B77818) anion generation and elastase release in neutrophils, which are key mediators of inflammation. This inhibitory effect is thought to be mediated, at least in part, by the inhibition of calcium mobilization and the blockade of the AKT and p38 mitogen-activated protein kinase (MAPK) pathways. Some clerodane compounds have also been found to inhibit the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines like IL-1β.

Antioxidant Mechanisms and Reactive Species Scavenging

The antioxidant activity of clerodane diterpenes is linked to their ability to mitigate oxidative stress. In preclinical models, certain clerodane diterpenes have been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while restoring the levels of endogenous antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and reduced glutathione (B108866) (GSH). This suggests that their antioxidant effect is not only due to direct scavenging of reactive oxygen species (ROS) but also through the enhancement of the cellular antioxidant defense systems. By reducing ROS generation, these compounds can protect against cellular damage induced by oxidative stress.

Anticancer Potential and Underlying Molecular Pathways (e.g., kinase inhibition)

Clerodane diterpenes have demonstrated significant anticancer potential by influencing multiple molecular pathways that lead to the inhibition of cancer cell growth and induction of cell death. The cytotoxic and antiproliferative properties of these compounds involve mechanisms such as inducing apoptosis, interfering with DNA synthesis, and causing DNA fragmentation in various cancer cell lines.

One of the key mechanisms is the induction of apoptosis through both the intrinsic and extrinsic pathways. For instance, some clerodane diterpenes trigger the caspase-8-dependent apoptotic pathway. The clerodane diterpene casearin J has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which leads to endoplasmic reticulum stress and oxidative stress.

Furthermore, clerodane diterpenes can modulate several signaling pathways crucial for cancer cell survival and proliferation. One such compound, 16-hydroxycleroda-3,13-dien-15,16-olide, has been found to inhibit histone deacetylase (HDAC) activity and downregulate the integrin-focal adhesion kinase (FAK) and matrix metalloproteinase 9 (MMP9) signaling pathways. This leads to the suppression of cancer cell migration and invasion. This compound also reduced the phosphorylation of key signaling proteins including glycogen (B147801) synthase kinase 3β (GSK3β), Src, STAT3, and NF-κB. Additionally, some clerodane diterpenes interfere with the Notch1 signaling pathway, which is often dysregulated in certain cancers.

CompoundCancer Cell LineMolecular MechanismReference
16-hydroxycleroda-3,13-dien-15,16-olideHuman bladder cancer (T24)HDAC inhibition, downregulation of integrin-FAK and MMP9 pathways, caspase-8-dependent apoptosis nih.govresearchgate.net
Casearin JT-cell acute lymphoblastic leukemia (T-ALL)SERCA inhibition, oxidative stress, interference with Notch1 signaling, intrinsic apoptosis pathway nih.gov
Clerodane Diterpenes (general)Hepatocellular carcinomaReduction of ROS generation, restoration of DNA repair mechanisms, inhibition of TGF-β signaling nih.gov

Immunomodulatory Effects and Cellular Signaling Crosstalk

Extensive literature searches for the specific immunomodulatory effects and cellular signaling interactions of 3-Deacetoxycaryoptin hydrate (B1144303) did not yield direct research findings. However, the broader class of compounds to which it belongs, clerodane diterpenes, has been the subject of investigations into their influence on the immune system. It is important to note that the following information pertains to the general class of clerodane diterpenes and may not be directly representative of the specific activities of 3-Deacetoxycaryoptin hydrate.

Clerodane diterpenes have demonstrated a range of immunomodulatory activities, primarily characterized by their anti-inflammatory properties. mdpi.com These compounds have been shown to influence the production of key signaling molecules involved in the inflammatory response. mdpi.com The immunomodulatory effects of diterpenes are often attributed to their ability to modulate the production of cytokines and other signaling molecules, thereby helping to achieve a more balanced immune profile. mdpi.com

One of the key mechanisms through which clerodane diterpenes are thought to exert their anti-inflammatory effects is by inhibiting the production of nitric oxide (NO). The overproduction of NO is a hallmark of chronic inflammation. Some compounds within the broader diterpene class have shown significant inhibitory activity against NO production in lipopolysaccharide (LPS)-induced macrophage models.

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. The suppression of the NF-κB signaling pathway has been identified as a mechanism for the anti-inflammatory activity of some diterpenes. mdpi.com

Other Mechanistically Defined Biological Activities

Specific mechanistically defined biological activities for this compound are not detailed in the currently available scientific literature. However, the clerodane diterpene class, as a whole, has been investigated for a variety of other biological effects beyond immunomodulation. nih.gov

These activities include, but are not limited to, insect antifeedant properties, and interactions with opioid receptors. nih.gov Certain clerodane diterpenes have also been explored for their potential in other pharmacological areas. nih.gov It is crucial to reiterate that these findings are for the general class of clerodane diterpenes, and specific studies on this compound are required to determine its unique biological activity profile.

Advanced Research Methodologies Applied to 3 Deacetoxycaryoptin Hydrate Studies

High-Throughput Screening (HTS) for Activity Profiling

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biological or biochemical activity of a large number of compounds. This methodology is instrumental in identifying "hits"—compounds that demonstrate a desired biological effect against a specific target or in a particular pathway. HTS assays are typically performed in microtiter plates, allowing for the simultaneous screening of thousands of compounds.

While extracts from plants of the Clerodendrum genus, known to produce clerodane diterpenes, have been evaluated in various screening assays for activities such as antioxidant and anti-inflammatory effects, specific HTS campaigns focused on isolating and profiling the activity of 3-Deacetoxycaryoptin hydrate (B1144303) are not widely reported in publicly available literature. elsevierpure.comglobalsciencebooks.info A hypothetical HTS campaign for this compound would involve testing it against a diverse panel of biological targets to create a detailed activity profile.

Table 1: Illustrative HTS Panel for 3-Deacetoxycaryoptin Hydrate

Target ClassSpecific Target ExampleAssay Principle
KinasesMitogen-activated protein kinases (MAPKs)Fluorescence Resonance Energy Transfer (FRET)
G-protein coupled receptors (GPCRs)Opioid receptorsCalcium mobilization assay
Ion ChannelsVoltage-gated sodium channelsAutomated patch-clamp
Nuclear ReceptorsPeroxisome proliferator-activated receptors (PPARs)Reporter gene assay
EnzymesCyclooxygenase (COX) enzymesEnzyme-linked immunosorbent assay (ELISA)

Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

Omics technologies provide a global view of the molecular changes within an organism or cell in response to a particular stimulus, such as treatment with a compound. These technologies are crucial for understanding the mechanism of action and potential off-target effects of bioactive molecules.

Genomics and Transcriptomics: These approaches analyze the entire set of genes (genome) or gene expression products (transcriptome). Transcriptomic studies on Clerodendrum species have been conducted to understand processes like leaf senescence and to identify genes involved in the biosynthesis of secondary metabolites. mdpi.com A dedicated transcriptomic study on cells treated with this compound would reveal which genes are up- or down-regulated, providing clues about the cellular pathways it affects.

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. Proteomic analyses can identify the protein targets of a drug and downstream changes in protein expression.

Metabolomics: This involves the study of the complete set of small-molecule chemical intermediates (metabolites) in a biological sample. Metabolomic profiling of Clerodendrum extracts has been used to identify the chemical constituents, including various phenolics and diterpenoids. mdpi.comresearchgate.netresearchgate.netnih.gov A metabolomics study investigating the effects of this compound would analyze changes in cellular metabolite levels to understand its impact on metabolic pathways.

Currently, specific omics studies detailing the comprehensive effects of isolated this compound are not available in the scientific literature.

Bioinformatics and Cheminformatics for Data Analysis and Prediction

Bioinformatics and cheminformatics are computational disciplines that are essential for analyzing the large datasets generated by HTS and omics studies, as well as for predicting the activity and properties of chemical compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For clerodane diterpenes, QSAR studies could be employed to predict the activity of new analogues based on their structural features. jddtonline.infomdpi.commdpi.comjmaterenvironsci.com

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking is widely used to predict the binding mode of a ligand to its protein target. For clerodane diterpenes, docking studies could help in understanding how they interact with their biological targets at a molecular level. jddtonline.infomdpi.commdpi.com

Specific QSAR models or detailed molecular docking studies for this compound have not been extensively published.

Table 2: Representative Molecular Descriptors for QSAR of Clerodane Diterpenes

Descriptor TypeExampleRelevance
ElectronicDipole momentInfluences electrostatic interactions with the target.
StericMolecular volumeRelates to the size and shape complementarity with the binding site.
HydrophobicLogPDescribes the lipophilicity of the molecule, affecting membrane permeability and binding.
TopologicalWiener indexEncodes information about molecular branching.

Advanced Spectroscopic Techniques for Ligand-Target Interaction Characterization

Advanced spectroscopic techniques are pivotal in elucidating the direct interaction between a small molecule (ligand) and its biological target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with its protein target. While NMR is extensively used for the structural elucidation of clerodane diterpenes, its application for studying their interactions with specific protein targets is less common. nih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.com

Fluorescence Spectroscopy: This technique can be used to study binding affinities and conformational changes in a protein upon ligand binding.

Circular Dichroism (CD) Spectroscopy: CD is used to assess changes in the secondary structure of a protein when it binds to a ligand.

Detailed studies using these advanced spectroscopic methods to characterize the specific interactions of this compound with a biological target are not yet available.

Cryo-Electron Microscopy and X-ray Crystallography for Structural Biology

Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques used to determine the three-dimensional structure of molecules at atomic resolution. These methods are invaluable for understanding the precise interactions between a drug and its target protein, which is crucial for structure-based drug design.

X-ray crystallography has been successfully used to determine the crystal structures of several clerodane diterpenes, which has been essential for confirming their absolute stereochemistry. nih.gov However, obtaining a crystal structure of this compound in complex with its biological target would be a significant step forward in understanding its mechanism of action. Cryo-EM is particularly well-suited for large protein complexes and membrane proteins that are difficult to crystallize. nih.govcriver.comjeolusa.combohrium.com To date, no cryo-EM or co-crystallography studies for this compound with a protein target have been reported.

Chemical Probes and Activity-Based Protein Profiling (ABPP) in Target Identification

Identifying the specific molecular target of a bioactive compound is a critical and often challenging step in drug discovery. Chemical probes and activity-based protein profiling (ABPP) are powerful chemical biology tools for target deconvolution.

Chemical Probes: A chemical probe is a small molecule that is used to study and manipulate a biological system. Often, a bioactive natural product is modified with a reporter tag (e.g., a fluorescent dye or biotin) to create a probe that can be used to visualize or pull down its protein targets. The development of a chemical probe based on the this compound scaffold would be a valuable tool for identifying its cellular targets. mdpi.comchemicalprobes.orgrsc.org

Activity-Based Protein Profiling (ABPP): ABPP is a functional proteomic technology that uses reactive chemical probes to profile the activity of entire enzyme families in complex biological samples. This technique is particularly useful for identifying the targets of covalent inhibitors.

The application of these target identification strategies to this compound has not yet been described in the scientific literature.

Future Directions and Research Gaps in 3 Deacetoxycaryoptin Hydrate Research

Unexplored Biosynthetic Avenues and Enzymatic Engineering

The biosynthesis of clerodane diterpenoids involves a complex cascade of enzymatic reactions, starting from geranylgeranyl pyrophosphate (GGPP). While the general pathway is understood, the specific enzymes and regulatory mechanisms controlling the production of 3-Deacetoxycaryoptin hydrate (B1144303) are largely uncharacterized. A significant research gap exists in identifying and characterizing the specific terpene synthases, cytochrome P450 monooxygenases, and tailoring enzymes responsible for its unique chemical structure.

Future research should focus on:

Genome Mining and Enzyme Discovery: Sequencing the genomes of plants known to produce 3-Deacetoxycaryoptin hydrate to identify candidate genes involved in its biosynthesis.

Heterologous Expression and Characterization: Expressing these candidate genes in microbial hosts like E. coli or yeast to functionally characterize the enzymes and elucidate their precise roles in the biosynthetic pathway.

Enzymatic Engineering: Utilizing protein engineering techniques to modify the substrate specificity and catalytic activity of key enzymes. nih.govnih.gov This could enable the production of novel analogs of this compound with improved therapeutic properties. Microbial biotransformation can also be a valuable tool for creating structural modifications that are difficult to achieve through conventional synthesis. nih.gov

Development of Novel Synthetic Methodologies for Analogs

The structural complexity of this compound presents a significant challenge for total synthesis. The development of efficient and scalable synthetic routes is essential for producing sufficient quantities for extensive biological evaluation and for creating a library of analogs for structure-activity relationship (SAR) studies.

Future efforts in this area should include:

Development of Stereoselective Reactions: Creating new catalytic methods to control the stereochemistry at the multiple chiral centers of the clerodane skeleton.

Application of Flow Chemistry: Utilizing continuous flow technologies to improve reaction efficiency, reduce waste, and enable safer handling of hazardous reagents.

A deeper understanding of the structure-activity relationships of clerodane diterpenes is crucial for designing more potent and selective analogs. researchgate.net

Deepening Understanding of MOA through Systems Biology Approaches

While preliminary studies may suggest certain biological activities for this compound, its precise mechanism of action (MOA) at the molecular level is likely unknown. A reductionist approach, focusing on a single target, may not capture the full picture of how this compound affects biological systems.

Systems biology offers a holistic approach to understanding the complex interactions between a drug and a biological system. nih.gov Future research should leverage these approaches by:

Omics Profiling: Utilizing transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular response to treatment with this compound.

Network Pharmacology: Integrating omics data to construct interaction networks that can help identify key pathways and molecular targets modulated by the compound. scispace.com

Computational Modeling: Developing mathematical models to simulate the dynamic effects of the compound on cellular networks, providing insights into its MOA and potential off-target effects. nih.gov

This comprehensive approach will be critical in identifying the molecular targets and pathways responsible for the therapeutic effects of this compound.

Elucidation of Broader Biological Activities and Therapeutic Potential (mechanistic basis)

Clerodane diterpenoids are known to exhibit a wide array of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and insect antifeedant properties. nih.govresearchgate.netmdpi.com The therapeutic potential of this compound beyond its currently known activities remains a vast and underexplored area.

Key future research directions include:

High-Throughput Screening: Screening this compound and its analogs against a diverse range of biological targets and disease models to uncover new therapeutic applications.

Mechanistic Studies: For any newly identified biological activity, conducting in-depth mechanistic studies to understand the underlying molecular pathways. This could involve identifying direct protein targets, elucidating signaling cascades, and understanding the structural basis of interaction.

Exploration of Novel Therapeutic Areas: Investigating the potential of this compound in areas such as neurodegenerative diseases, metabolic disorders, and rare genetic diseases, where natural products have historically provided novel chemical scaffolds.

The diverse pharmacological activities of clerodane diterpenoids from various plant genera suggest a rich source of bioactive molecules with a wide array of therapeutic applications. nih.govmdpi.commdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Future applications of AI and ML in this area include:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound analogs based on their chemical structure. astrazeneca.comfnasjournals.com

De Novo Design: Using generative AI models to design novel clerodane-based scaffolds with desired therapeutic properties and improved synthetic accessibility.

Target Identification: Employing AI algorithms to analyze large biological datasets and identify potential molecular targets for this compound. mdpi.comtaylorfrancis.com

Optimizing Synthesis: Utilizing ML to optimize reaction conditions and predict the outcomes of synthetic steps, thereby streamlining the synthesis of analogs. mit.edu

AI and ML have the potential to significantly reduce the time and cost associated with bringing a natural product-based drug to the market. mdpi.com

Addressing Challenges in Natural Product Research and Translation

The journey of a natural product from discovery to a clinically approved drug is fraught with challenges. nih.govresearchgate.net For this compound, these hurdles will likely include:

Supply and Sustainability: The natural source of the compound may be limited, making large-scale production unsustainable. Research into synthetic and biosynthetic production methods is therefore critical.

Intellectual Property: Navigating the complex landscape of intellectual property rights related to natural products is essential for commercial development.

"Valley of Death": Bridging the gap between promising preclinical data and successful clinical trials is a major challenge. This requires rigorous preclinical studies, including robust models of human disease and thorough safety assessments.

Regulatory Hurdles: Meeting the stringent requirements of regulatory agencies for chemistry, manufacturing, and controls (CMC), as well as for clinical trial design, is a significant undertaking.

Overcoming these challenges will require a multidisciplinary approach, involving collaboration between natural product chemists, synthetic chemists, biologists, pharmacologists, and clinicians.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Deacetoxycaryoptin hydrate in laboratory settings?

  • Methodological Answer : Researchers must adhere to hazard mitigation strategies outlined in safety data sheets (SDS) for similar hydrates. Key protocols include:

  • Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis or handling .
  • Emergency Measures : Immediate flushing with water for eye/skin exposure and avoiding induction of vomiting if ingested .
    • Data Sources : Cross-reference SDS guidelines from industrial and academic laboratories for hydrates with similar reactive functional groups.

Q. How can researchers synthesize and purify this compound with high reproducibility?

  • Methodological Answer :

  • Synthesis : Optimize solvent systems (e.g., aqueous-organic mixtures) and temperature gradients to promote crystallization. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use recrystallization or column chromatography (silica gel) to isolate the hydrate phase. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
    • Data Contradictions : Address batch variability by standardizing humidity and temperature during crystallization.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Combine FT-IR to identify hydroxyl and carbonyl groups, and XRD to confirm crystalline hydrate structure .
  • Quantitative Analysis : Use thermogravimetric analysis (TGA) to determine hydration stoichiometry by measuring mass loss during dehydration .

Advanced Research Questions

Q. How can phase equilibrium conditions of this compound be experimentally determined under varying thermodynamic conditions?

  • Methodological Answer :

  • Experimental Setup : Employ high-pressure cells to simulate temperature (e.g., 0–25°C) and pressure ranges. Use visual observation or Raman spectroscopy to detect hydrate formation/dissociation .
  • Data Interpretation : Construct phase diagrams (P-T curves) and compare with predictive models (e.g., Chen-Guo model) to identify stable hydrate regions .
    • Challenges : Account for kinetic delays in nucleation using isochoric cooling steps .

Q. What micro-force measurement techniques resolve interparticle interactions in this compound systems?

  • Methodological Answer :

  • Apparatus : Use atomic force microscopy (AFM) with functionalized probes to quantify adhesion forces between hydrate particles .
  • Conditions : Conduct experiments under controlled humidity and temperature to mimic natural hydrate environments .
    • Data Gaps : Calibrate force measurements against theoretical models (e.g., Derjaguin-Landau-Verwey-Overbeek theory) to account for electrostatic and van der Waals interactions .

Q. How should researchers resolve contradictions in reported physical properties of this compound due to sample heterogeneity?

  • Methodological Answer :

  • Morphology Analysis : Use scanning electron microscopy (SEM) to assess hydrate distribution (e.g., patchy vs. homogeneous saturation) and correlate with bulk properties like thermal conductivity .
  • Statistical Validation : Apply Monte Carlo simulations to quantify uncertainty in measurements caused by hydrate spatial variability .

Q. What computational models predict the stability of this compound in multi-component solvent systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate hydrate-solvent interactions using force fields (e.g., CHARMM) to evaluate dissociation kinetics .
  • Machine Learning : Train models on existing hydrate stability data to predict decomposition thresholds under novel solvent conditions .

Q. How can experimental designs isolate the impact of co-solutes (e.g., electrolytes) on this compound stability?

  • Methodological Answer :

  • Controlled Studies : Vary ionic strength (e.g., NaCl, KCl) in synthetic solutions and monitor hydrate formation via turbidity measurements .
  • Mechanistic Insights : Use zeta potential analysis to evaluate how ions alter interfacial water structure and nucleation kinetics .

Methodological Best Practices

  • Data Validation : Cross-validate experimental results with multiple techniques (e.g., XRD for crystallinity, NMR for molecular integrity) to address instrumentation biases .
  • Literature Synthesis : Systematically review hydrate research frameworks (e.g., gas hydrate phase equilibria) to adapt methodologies to this compound .
  • Contradiction Management : Document experimental conditions (e.g., humidity, pressure) meticulously to trace discrepancies in published data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.